molecular formula C10H18O B1672291 (-)-Isopulegol CAS No. 89-79-2

(-)-Isopulegol

Cat. No. B1672291
CAS RN: 89-79-2
M. Wt: 154.25 g/mol
InChI Key: ZYTMANIQRDEHIO-KXUCPTDWSA-N
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Patent
US06774269B2

Procedure details

In Example 15, isopulegol was synthesized in the same manner as in Example 1, except for replacing d-citronellal with 5.00 g of dl-citronellal. As a result, dl-isopulegol was obtained in a yield of 95.1%, and the ratio of dl-isopulegol to other isomers was 99.4/0.6.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
d-citronellal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95.1%

Identifiers

REACTION_CXSMILES
[CH3:1][C@H:2]1[CH2:7][C@@H:6]([OH:8])[C@H:5]([C:9]([CH3:11])=[CH2:10])[CH2:4][CH2:3]1.CC(=CCCC(CC=O)C)C>>[CH3:1][CH:2]1[CH2:7][CH:6]([OH:8])[CH:5]([C:9]([CH3:11])=[CH2:10])[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]1CC[C@H]([C@@H](C1)O)C(=C)C
Step Two
Name
d-citronellal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=CCCC(C)CC=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1CCC(C(C1)O)C(=C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06774269B2

Procedure details

In Example 15, isopulegol was synthesized in the same manner as in Example 1, except for replacing d-citronellal with 5.00 g of dl-citronellal. As a result, dl-isopulegol was obtained in a yield of 95.1%, and the ratio of dl-isopulegol to other isomers was 99.4/0.6.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
d-citronellal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95.1%

Identifiers

REACTION_CXSMILES
[CH3:1][C@H:2]1[CH2:7][C@@H:6]([OH:8])[C@H:5]([C:9]([CH3:11])=[CH2:10])[CH2:4][CH2:3]1.CC(=CCCC(CC=O)C)C>>[CH3:1][CH:2]1[CH2:7][CH:6]([OH:8])[CH:5]([C:9]([CH3:11])=[CH2:10])[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]1CC[C@H]([C@@H](C1)O)C(=C)C
Step Two
Name
d-citronellal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=CCCC(C)CC=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1CCC(C(C1)O)C(=C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US06774269B2

Procedure details

In Example 15, isopulegol was synthesized in the same manner as in Example 1, except for replacing d-citronellal with 5.00 g of dl-citronellal. As a result, dl-isopulegol was obtained in a yield of 95.1%, and the ratio of dl-isopulegol to other isomers was 99.4/0.6.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
d-citronellal
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
95.1%

Identifiers

REACTION_CXSMILES
[CH3:1][C@H:2]1[CH2:7][C@@H:6]([OH:8])[C@H:5]([C:9]([CH3:11])=[CH2:10])[CH2:4][CH2:3]1.CC(=CCCC(CC=O)C)C>>[CH3:1][CH:2]1[CH2:7][CH:6]([OH:8])[CH:5]([C:9]([CH3:11])=[CH2:10])[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[C@@H]1CC[C@H]([C@@H](C1)O)C(=C)C
Step Two
Name
d-citronellal
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=CCCC(C)CC=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1CCC(C(C1)O)C(=C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.